molecular formula C14H13N3O2S B2634084 (2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid CAS No. 1214864-94-4

(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2634084
CAS No.: 1214864-94-4
M. Wt: 287.34
InChI Key: BHTKJYOIXYTTLX-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The thiazolidine ring can interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of an imidazole ring and a thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2Z)-2-[(4-imidazol-1-ylphenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(19)12-8-20-13(16-12)7-10-1-3-11(4-2-10)17-6-5-15-9-17/h1-7,9,12,16H,8H2,(H,18,19)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTKJYOIXYTTLX-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC2=CC=C(C=C2)N3C=CN=C3)S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N/C(=C/C2=CC=C(C=C2)N3C=CN=C3)/S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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